REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:36])([CH3:35])[O:6][C:7]1[CH:34]=[CH:33][C:10]2[C:11]3[C:20](=[O:21])[O:19][C:18]4[C:13](=[CH:14][CH:15]=[C:16]([O:22][Si:23]([C:26]([CH3:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24])[CH:17]=4)[C:12]=3[CH2:30][CH2:31][O:32][C:9]=2[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].CC(C[Al]CC(C)C)C.CO>C1(C)C=CC=CC=1.C(Cl)Cl>[C:1]([Si:5]([CH3:35])([CH3:36])[O:6][C:7]1[CH:34]=[CH:33][C:10]2[C:11]3[CH:20]([OH:21])[O:19][C:18]4[C:13](=[CH:14][CH:15]=[C:16]([O:22][Si:23]([C:26]([CH3:27])([CH3:28])[CH3:29])([CH3:24])[CH3:25])[CH:17]=4)[C:12]=3[CH2:30][CH2:31][O:32][C:9]=2[CH:8]=1)([CH3:2])([CH3:3])[CH3:4] |^1:39|
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3=O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 μL
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al]CC(C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mix at −78° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was gradually warmed to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a crude product that
|
Type
|
CUSTOM
|
Details
|
was purified on SiO2
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |